5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole
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Overview
Description
5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a cyclization mechanism to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazoles or other substituted derivatives.
Scientific Research Applications
5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-tert-butyl-1-methylpyrazole
- 5-Amino-3-methylpyrazole
- 5-Amino-1-phenylpyrazole
Uniqueness
5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole stands out due to its unique tert-butyl and ethyl substituents, which can influence its reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-tert-butyl-5-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-6-8-7(2)9(11)13(12-8)10(3,4)5/h6,11H2,1-5H3 |
InChI Key |
CGLFVEQQZBMENY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C(C)(C)C |
Origin of Product |
United States |
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